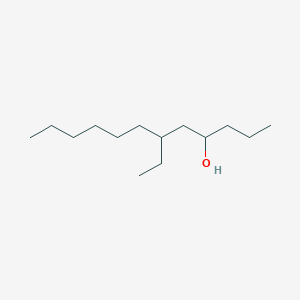
4-Dodecanol, 6-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecanol, 6-ethyl- is an organic compound belonging to the class of fatty alcohols. These compounds are characterized by a long aliphatic chain with a hydroxyl group (-OH) attached to one end. 4-Dodecanol, 6-ethyl- is a derivative of dodecanol, which is commonly used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Dodecanol, 6-ethyl- can be synthesized through several methods. One common laboratory method involves the Bouveault-Blanc reduction of ethyl laurate . This process reduces the ester to the corresponding alcohol using sodium and ethanol as reducing agents.
Industrial Production Methods
Industrially, 4-Dodecanol, 6-ethyl- can be produced via the hydrogenation of fatty acids derived from palm kernel oil or coconut oil . This method involves the catalytic hydrogenation of the fatty acid methyl esters to produce the corresponding alcohols.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecanol, 6-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces hydrocarbons.
Substitution: Produces alkyl halides.
Applications De Recherche Scientifique
4-Dodecanol, 6-ethyl- has various applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 4-Dodecanol, 6-ethyl- is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is crucial in applications such as emulsification and solubilization of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanol: A similar fatty alcohol with a 12-carbon chain but without the ethyl substitution.
Lauryl Alcohol: Another name for dodecanol, commonly used in the production of surfactants.
1-Bromododecane: A halogenated derivative of dodecanol used as an alkylating agent.
Uniqueness
4-Dodecanol, 6-ethyl- is unique due to its ethyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it particularly useful in specific applications where these modified properties are advantageous .
Propriétés
Numéro CAS |
574730-30-6 |
|---|---|
Formule moléculaire |
C14H30O |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
6-ethyldodecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-7-8-9-11-13(6-3)12-14(15)10-5-2/h13-15H,4-12H2,1-3H3 |
Clé InChI |
PEMNVJXSHLBJGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)CC(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
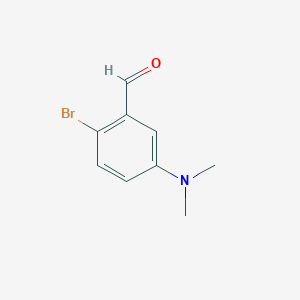
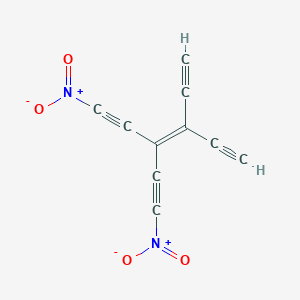
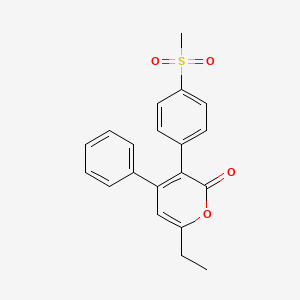
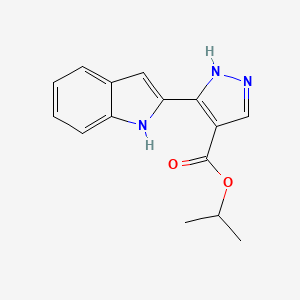
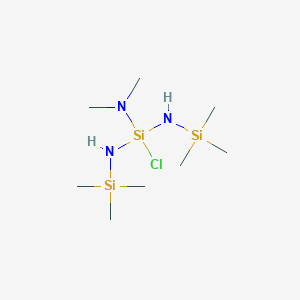
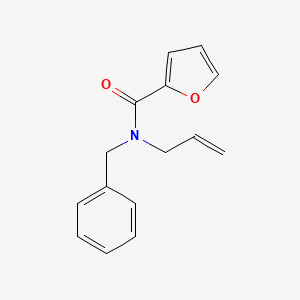
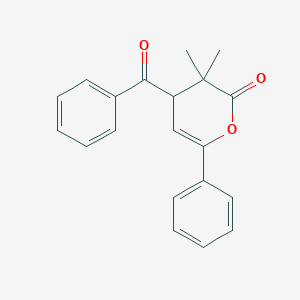
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
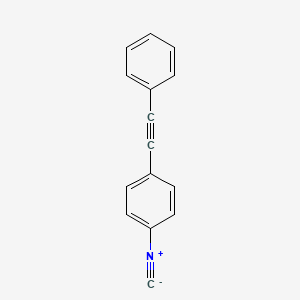
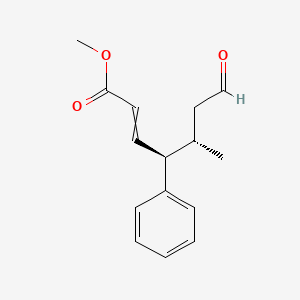
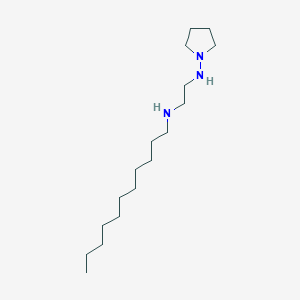
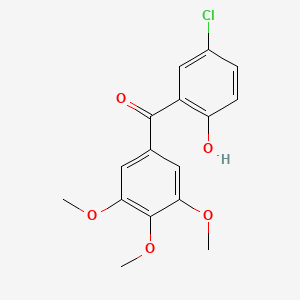
![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)
